molecular formula C22H30O4 B11942182 CBCA; 5-hydroxy-2-methyl-2-(4-methyl-3-penten-1-yl)-7-pentyl-2H-1-benzopyran-6-carboxylic acid

CBCA; 5-hydroxy-2-methyl-2-(4-methyl-3-penten-1-yl)-7-pentyl-2H-1-benzopyran-6-carboxylic acid

Cat. No.: B11942182
M. Wt: 358.5 g/mol
InChI Key: HRHJHXJQMNWQTF-JOCHJYFZSA-N
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Description

5-hydroxy-2-methyl-2-(4-methyl-3-penten-1-yl)-7-pentyl-2H-1-benzopyran-6-carboxylic acid is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by its benzopyran core, which is substituted with hydroxy, methyl, pentyl, and carboxylic acid groups, making it a versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-2-methyl-2-(4-methyl-3-penten-1-yl)-7-pentyl-2H-1-benzopyran-6-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:

    Formation of the Benzopyran Core: This can be achieved through cyclization reactions involving phenolic compounds and appropriate aldehydes or ketones.

    Introduction of Substituents: The hydroxy, methyl, pentyl, and carboxylic acid groups are introduced through various substitution reactions, often using reagents like alkyl halides, carboxylic acids, and alcohols.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-2-methyl-2-(4-methyl-3-penten-1-yl)-7-pentyl-2H-1-benzopyran-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The methyl and pentyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Alkyl halides, Grignard reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the carboxylic acid group may produce alcohols.

Scientific Research Applications

5-hydroxy-2-methyl-2-(4-methyl-3-penten-1-yl)-7-pentyl-2H-1-benzopyran-6-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 5-hydroxy-2-methyl-2-(4-methyl-3-penten-1-yl)-7-pentyl-2H-1-benzopyran-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylic acid groups can form hydrogen bonds with proteins and enzymes, potentially modulating their activity. The compound’s unique structure allows it to interact with various biological molecules, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-hydroxy-2-methyl-2-(4-methyl-3-penten-1-yl)-7-pentyl-2H-1-benzopyran-6-carboxylic acid apart from similar compounds is its specific combination of functional groups and the benzopyran core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H30O4

Molecular Weight

358.5 g/mol

IUPAC Name

(2R)-5-hydroxy-2-methyl-2-(4-methylpent-3-enyl)-7-pentylchromene-6-carboxylic acid

InChI

InChI=1S/C22H30O4/c1-5-6-7-10-16-14-18-17(20(23)19(16)21(24)25)11-13-22(4,26-18)12-8-9-15(2)3/h9,11,13-14,23H,5-8,10,12H2,1-4H3,(H,24,25)/t22-/m1/s1

InChI Key

HRHJHXJQMNWQTF-JOCHJYFZSA-N

Isomeric SMILES

CCCCCC1=CC2=C(C=C[C@@](O2)(C)CCC=C(C)C)C(=C1C(=O)O)O

Canonical SMILES

CCCCCC1=CC2=C(C=CC(O2)(C)CCC=C(C)C)C(=C1C(=O)O)O

Origin of Product

United States

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